Cas no 886505-06-2 (Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride)

Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride is a synthetic organic compound featuring a dibenzofuran core functionalized with an isopropylamine group, delivered as its hydrochloride salt for enhanced stability and solubility. This structure confers potential utility in pharmaceutical and agrochemical research, particularly as a building block for bioactive molecules. The dibenzofuran scaffold offers rigidity and aromatic character, which may improve binding affinity in target interactions, while the isopropylamine moiety introduces basicity, facilitating salt formation and derivatization. The hydrochloride form ensures consistent handling and storage properties. Suitable for exploratory synthesis, this compound may serve as an intermediate in the development of ligands or small-molecule modulators.
Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride structure
886505-06-2 structure
Product name:Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride
CAS No:886505-06-2
MF:C16H18ClNO
MW:275.773223400116
CID:2952046

Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-(二苯并[B,D]呋喃-4-基甲基)丙-2-胺盐酸盐
    • Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride
    • N-(dibenzo[b,d]furan-4-ylmethyl)propan-2-amine hydrochloride
    • N-(dibenzofuran-4-ylmethyl)propan-2-amine;hydrochloride
    • N-(Dibenzo[b,d]furan-4-ylmethyl)propan-2-aminehydrochloride
    • dibenzofuran-4-ylmethyl-isopropyl-amine
    • Inchi: 1S/C16H17NO.ClH/c1-11(2)17-10-12-6-5-8-14-13-7-3-4-9-15(13)18-16(12)14;/h3-9,11,17H,10H2,1-2H3;1H
    • InChI Key: HJYQFGNFBJKFRG-UHFFFAOYSA-N
    • SMILES: Cl.O1C2C=CC=CC=2C2=CC=CC(CNC(C)C)=C12

Computed Properties

  • Exact Mass: 275.108
  • Monoisotopic Mass: 275.108
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 278
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.2

Experimental Properties

  • LogP: 4.47490

Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride Security Information

  • HazardClass:IRRITANT

Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1396725-1g
N-(dibenzo[b,d]furan-4-ylmethyl)propan-2-amine
886505-06-2 95%
1g
¥4320.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1396725-250mg
N-(dibenzo[b,d]furan-4-ylmethyl)propan-2-amine
886505-06-2 95%
250mg
¥2015.00 2024-04-26
A2B Chem LLC
AJ03272-10g
N-(Dibenzo[b,d]furan-4-ylmethyl)propan-2-amine hydrochloride
886505-06-2 >95%
10g
$1828.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1396725-5g
N-(dibenzo[b,d]furan-4-ylmethyl)propan-2-amine
886505-06-2 95%
5g
¥15108.00 2024-04-26
A2B Chem LLC
AJ03272-1g
N-(Dibenzo[b,d]furan-4-ylmethyl)propan-2-amine hydrochloride
886505-06-2 >95%
1g
$648.00 2024-04-19
A2B Chem LLC
AJ03272-500mg
N-(Dibenzo[b,d]furan-4-ylmethyl)propan-2-amine hydrochloride
886505-06-2 >95%
500mg
$578.00 2024-04-19
A2B Chem LLC
AJ03272-5g
N-(Dibenzo[b,d]furan-4-ylmethyl)propan-2-amine hydrochloride
886505-06-2 >95%
5g
$1342.00 2024-04-19

Additional information on Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride

Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride: A Comprehensive Overview

The compound Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride (CAS No. 886505-06-2) is a fascinating molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of dibenzofurans, which are known for their unique structural features and diverse biological activities. The dibenzofuran core, a bicyclic aromatic system, has been extensively studied due to its ability to modulate various pharmacological targets, making it a valuable scaffold in drug discovery.

Recent advancements in synthetic methodologies have enabled the efficient construction of Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride. Researchers have employed innovative strategies, such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, to streamline the production process. These techniques not only enhance the purity of the compound but also reduce the environmental footprint of its synthesis, aligning with the principles of green chemistry.

One of the most intriguing aspects of Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride is its pharmacological profile. Studies have demonstrated that this compound exhibits potent activity against several therapeutic targets, including kinases and G-protein coupled receptors (GPCRs). For instance, a recent study published in *Nature Communications* highlighted its ability to inhibit a specific kinase involved in cancer cell proliferation, suggesting its potential as an anticancer agent.

In addition to its direct pharmacological effects, Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride has shown promise as a tool compound for studying cellular signaling pathways. Its ability to modulate intracellular signaling cascades makes it an invaluable asset for researchers investigating disease mechanisms. For example, a team at the University of California, San Francisco, utilized this compound to elucidate the role of GPCRs in neurodegenerative diseases, paving the way for novel therapeutic interventions.

The development of Dibenzofuran-based compounds has also been driven by their excellent pharmacokinetic properties. Research indicates that Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride demonstrates favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. This makes it an attractive candidate for oral drug delivery systems, which are highly desirable in clinical settings due to their convenience and patient compliance.

Looking ahead, the future of Dibenzofuran-based compounds seems bright. Collaborative efforts between academia and industry are expected to accelerate the translation of these molecules into clinical practice. Moreover, advancements in artificial intelligence (AI)-driven drug design are likely to enhance our understanding of Dibenzofuran's interactions with biological systems, enabling the creation of even more potent and selective analogs.

In conclusion, Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride represents a cutting-edge molecule with immense potential in the pharmaceutical industry. Its unique structure, coupled with its versatile biological activities and favorable pharmacokinetic properties, positions it as a key player in the development of novel therapeutics. As research continues to uncover new insights into its mechanisms and applications, this compound is poised to make significant contributions to human health and well-being.

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